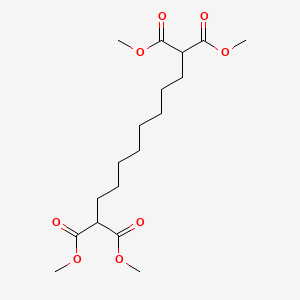
Tetramethyl decane-1,1,10,10-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl decane-1,1,10,10-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It consists of a decane backbone with four carboxylate groups attached at the first and tenth carbon atoms, each of which is esterified with a methyl group. This compound is notable for its symmetrical structure and the presence of multiple ester groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl decane-1,1,10,10-tetracarboxylate can be synthesized through a multi-step process involving the esterification of decane-1,10-dicarboxylic acid. The typical synthetic route includes:
Esterification: Decane-1,10-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the dimethyl ester.
Oxidation: The dimethyl ester is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce additional carboxyl groups at the first and tenth carbon atoms.
Esterification: The resulting tetracarboxylic acid is esterified again with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl decane-1,1,10,10-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Decane-1,1,10,10-tetracarboxylic acid.
Reduction: Tetramethyl decane-1,1,10,10-tetraol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyl decane-1,1,10,10-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tetramethyl decane-1,1,10,10-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can participate in further biochemical reactions. Additionally, the compound can act as a substrate for esterases and other enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Tetramethyl decane-1,1,10,10-tetracarboxylate can be compared with other similar compounds such as:
Tetramethyl decane-1,2,3,10-tetracarboxylate: This compound has carboxylate groups at different positions, leading to variations in reactivity and applications.
Tetramethyl 9AH-quinolizine-1,2,3,4-tetracarboxylate: This compound has a different core structure, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C18H30O8 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
tetramethyl decane-1,1,10,10-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-23-15(19)13(16(20)24-2)11-9-7-5-6-8-10-12-14(17(21)25-3)18(22)26-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
GBFLOQKAWBCSPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCCCCCC(C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


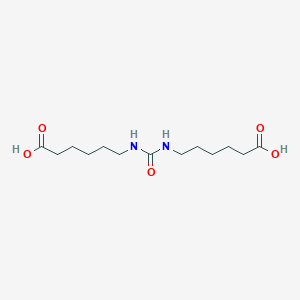

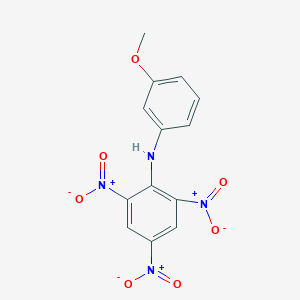
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967777.png)

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)

![4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11967790.png)
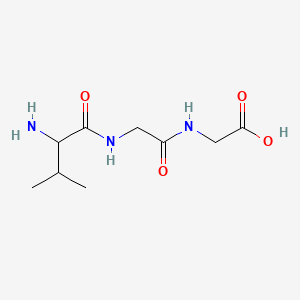
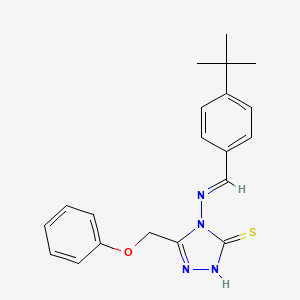

![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)
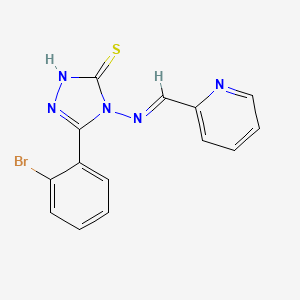
![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)
